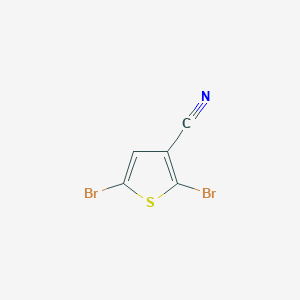![molecular formula C7H10N2O3 B176183 (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione CAS No. 198084-55-8](/img/structure/B176183.png)
(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, also known as HMIT, is a heterocyclic compound that has been the focus of scientific research due to its potential therapeutic applications. HMIT is a derivative of the naturally occurring compound, harmane, which has been found in a variety of plants and animals. In
Mecanismo De Acción
The mechanism of action of (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause cellular damage. It has also been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin.
Efectos Bioquímicos Y Fisiológicos
(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and memory, as well as reduce inflammation and oxidative stress. (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has also been shown to have anti-cancer properties, inhibiting the growth of cancer cells both in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is its relatively low toxicity, which makes it a promising candidate for further research. However, (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is also relatively unstable and difficult to work with, which can make it challenging to study in a laboratory setting. Additionally, more research is needed to fully understand the mechanism of action and potential therapeutic applications of (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione.
Direcciones Futuras
There are numerous avenues for future research on (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione. One area of interest is the potential use of (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione and its potential use in the treatment of cancer. Finally, more research is needed to optimize the synthesis method for (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione and improve its stability for use in laboratory experiments.
Conclusion:
In conclusion, (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a promising compound with potential therapeutic applications. Its neuroprotective, anti-inflammatory, and anti-cancer properties make it an attractive candidate for further research. However, more studies are needed to fully understand the mechanism of action and potential limitations of (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione. Further research in this area could lead to the development of new treatments for a variety of diseases.
Métodos De Síntesis
(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione can be synthesized through a multi-step process that involves the reaction of harmane with various reagents. The most commonly used method involves the reaction of harmane with methyl vinyl ketone in the presence of a Lewis acid catalyst. This reaction results in the formation of a key intermediate, which can be further converted into (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione through a series of chemical transformations.
Aplicaciones Científicas De Investigación
(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and anti-cancer properties. (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
198084-55-8 |
|---|---|
Nombre del producto |
(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione |
Fórmula molecular |
C7H10N2O3 |
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
(6R)-6-hydroxy-2-methyl-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione |
InChI |
InChI=1S/C7H10N2O3/c1-8-6(11)5-2-4(10)3-9(5)7(8)12/h4-5,10H,2-3H2,1H3/t4-,5?/m1/s1 |
Clave InChI |
IXZSEXFJQAGPIL-CNZKWPKMSA-N |
SMILES isomérico |
CN1C(=O)C2C[C@H](CN2C1=O)O |
SMILES |
CN1C(=O)C2CC(CN2C1=O)O |
SMILES canónico |
CN1C(=O)C2CC(CN2C1=O)O |
Sinónimos |
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-6-hydroxy-2-methyl-,(6R)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





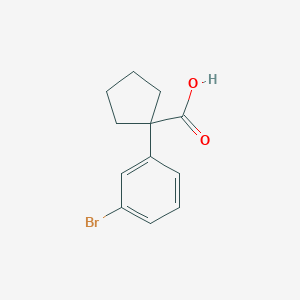
![3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B176113.png)
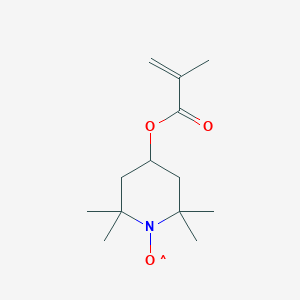
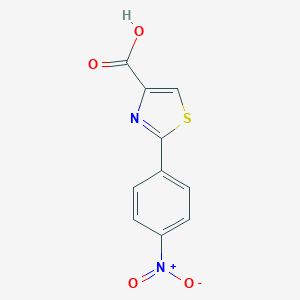

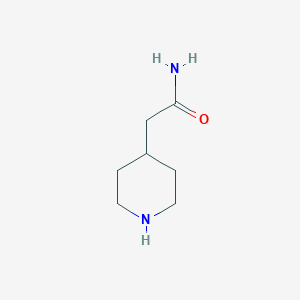
![Ethyl imidazo[1,2-B]pyridazine-2-carboxylate](/img/structure/B176135.png)
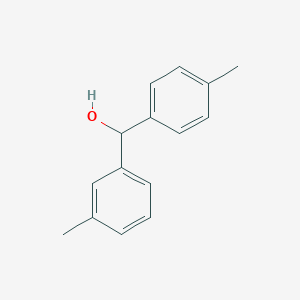


![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B176144.png)
